molecular formula C11H8N4O3 B1271486 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile CAS No. 343375-41-7

2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile

Cat. No.: B1271486
CAS No.: 343375-41-7
M. Wt: 244.21 g/mol
InChI Key: VGLUZPSJOBDISY-UHFFFAOYSA-N
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Description

2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile is an organic compound with the molecular formula C11H8N4O3 It is known for its unique structure, which includes an amino group, a nitrophenoxy group, and a propanedinitrile moiety

Scientific Research Applications

2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

The safety information available indicates that this compound is associated with the GHS07 pictogram . The hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile typically involves the reaction of 4-nitrophenol with 2-chloroacetonitrile in the presence of a base to form 2-(4-nitrophenoxy)acetonitrile. This intermediate is then reacted with malononitrile and ammonium acetate under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile involves its interaction with various molecular targets. The amino and nitrophenoxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-Amino-2-(4-methoxyphenoxy)ethylidene]propanedinitrile
  • 2-[1-Amino-2-(4-chlorophenoxy)ethylidene]propanedinitrile
  • 2-[1-Amino-2-(4-bromophenoxy)ethylidene]propanedinitrile

Uniqueness

2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or interaction profiles, such as in the development of pharmaceuticals or advanced materials.

Properties

IUPAC Name

2-[1-amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c12-5-8(6-13)11(14)7-18-10-3-1-9(2-4-10)15(16)17/h1-4H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLUZPSJOBDISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377363
Record name 2-[1-amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343375-41-7
Record name 2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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